REACTION_SMILES
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[F:6][C:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[N:13])([C:14]([F:15])([F:16])[F:17])[F:18].[OH2:19].[S:1]([OH:2])(=[O:3])(=[O:4])[OH:5]>>[OH:2][C:11]([CH2:10][CH2:9][CH2:8][C:7]([F:6])([C:14]([F:15])([F:16])[F:17])[F:18])=[O:19]
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Name
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N#CCCCCC(F)(F)C(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCCCC(F)(F)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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O=C(O)CCCC(F)(F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |